molecular formula C9H7FN2O4S3 B2890929 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607299-37-5

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2890929
CAS No.: 1607299-37-5
M. Wt: 322.34
InChI Key: OFIREUWARUXUIY-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C9H7FN2O4S3 and a molecular weight of 322.34 g/mol. This compound belongs to the class of arylsulfonyl fluorides with a thiazole moiety, which are known for their diverse applications in scientific research.

Preparation Methods

The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl fluoride with 2-chlorothiazole in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antibacterial activity, especially against Gram-negative and Gram-positive bacteria.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly those targeting bacterial infections.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Comparison with Similar Compounds

4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride is unique due to its combination of a thiazole ring and a sulfonyl fluoride group. Similar compounds include:

    N-(Thiazol-2-yl)benzenesulfonamides: These compounds also contain a thiazole ring and a sulfonamide group, but lack the sulfonyl fluoride moiety.

    Aryl Sulfonyl Fluorides: These compounds contain a sulfonyl fluoride group attached to an aromatic ring but do not have the thiazole moiety.

The presence of both the thiazole ring and the sulfonyl fluoride group in this compound contributes to its unique chemical properties and biological activities .

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O4S3/c10-18(13,14)7-1-3-8(4-2-7)19(15,16)12-9-11-5-6-17-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIREUWARUXUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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